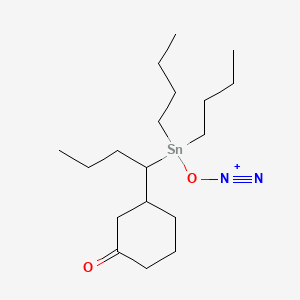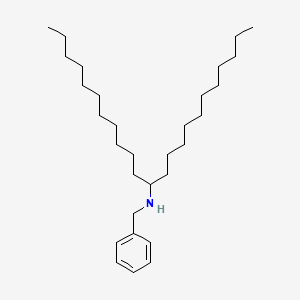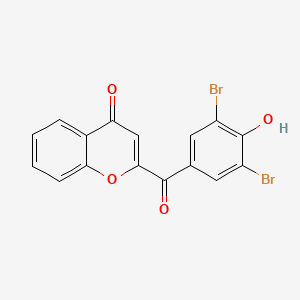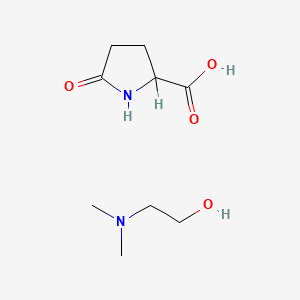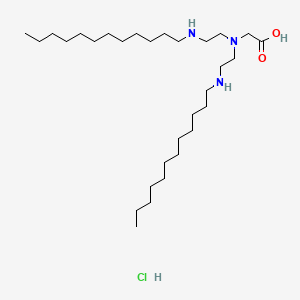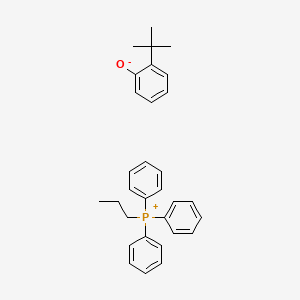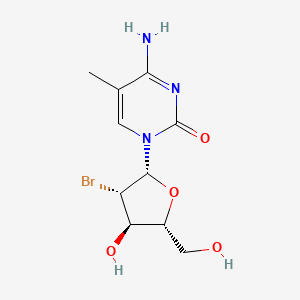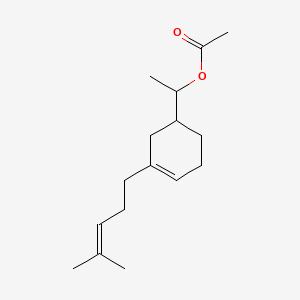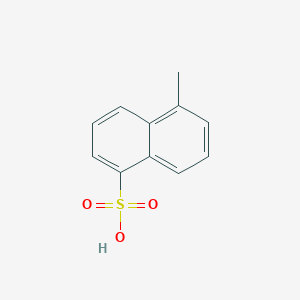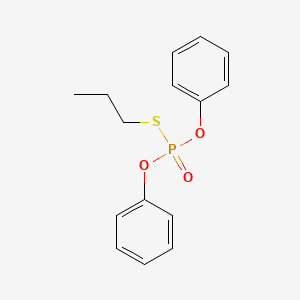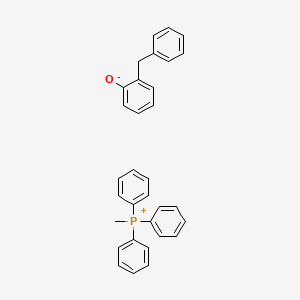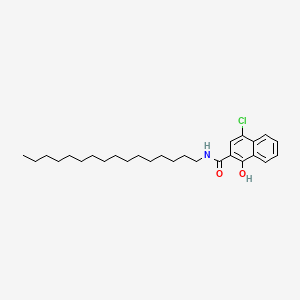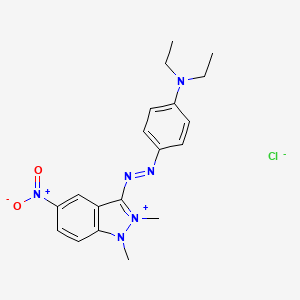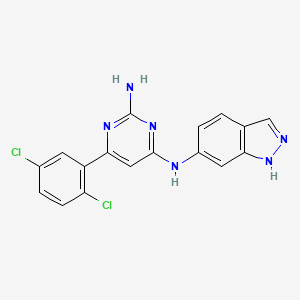
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is a complex organic compound with a molecular formula of C17H12Cl2N6. This compound is notable for its unique structure, which includes a pyrimidine ring, a dichlorophenyl group, and an indazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.
Formation of the Indazole Moiety: This can be synthesized through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
- 6-(2,5-Dichlorophenyl)-N4-(1H-indazol-6-yl)-2,4-pyrimidinediamine
Uniqueness
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
774606-24-5 |
|---|---|
Fórmula molecular |
C17H12Cl2N6 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
6-(2,5-dichlorophenyl)-4-N-(1H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H12Cl2N6/c18-10-2-4-13(19)12(5-10)15-7-16(24-17(20)23-15)22-11-3-1-9-8-21-25-14(9)6-11/h1-8H,(H,21,25)(H3,20,22,23,24) |
Clave InChI |
ARQXSCITLRBMSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC3=NC(=NC(=C3)C4=C(C=CC(=C4)Cl)Cl)N)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


